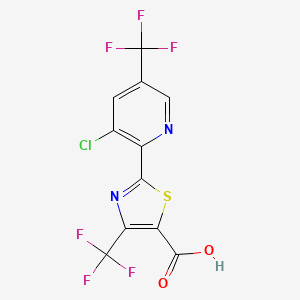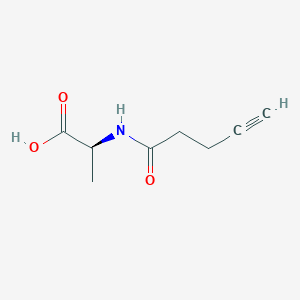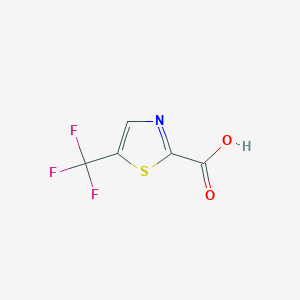
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
Vue d'ensemble
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a melting point of 156-159°C. TFAA is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
Applications De Recherche Scientifique
Genotoxic Activities of Aniline and its Metabolites
Aniline hydrochloride and its metabolites have been studied for their genotoxic potential, aiming to understand the occurrence of spleen tumors in rats. Although most validated studies did not indicate a potential of aniline to induce gene mutations, its metabolites, particularly p-aminophenol and p-hydroxyacetanilide, showed potential for inducing chromosomal damage at high doses. The carcinogenic effects in rats' spleen are attributed to chronic high-dose damage leading to oxidative stress, rather than direct genotoxic mechanisms (Bomhard & Herbold, 2005).
Phase Behavior and Applications of Ionic Liquids
Research has explored the phase behavior of ionic liquids with various solutes, including aniline, highlighting their potential applications in separation and extraction processes. The solvent abilities of ionic liquids with different anions were investigated, revealing their potential as environmentally acceptable solvents with tuneable properties for aromatic solutes. This opens avenues for using these solvents in extracting target molecules from aqueous solutions or original matrices, showcasing an application potential in separation technologies (Visak et al., 2014).
Synthesis and Structural Properties of Novel Compounds
The synthesis and structural properties of novel substituted compounds have been investigated, including those derived from reactions with anilines. Such research contributes to the development of new materials with potential applications in various industries, emphasizing the importance of understanding the chemical and physical properties of these compounds for their practical application (Issac & Tierney, 1996).
Fluorescent Chemosensors Based on Compounds
Research has focused on developing fluorescent chemosensors based on compounds for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, demonstrating the potential of using such compounds in analytical chemistry for detecting and quantifying substances in complex mixtures. The exploration of these chemosensors contributes to advancements in sensing technologies and analytical methods (Roy, 2021).
Propriétés
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7;/h3-6H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJXXDRNFETEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride](/img/structure/B1459358.png)



![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)





